4,5-dichloro-2,3-dihydro-1H-isoindole hydrochloride
CAS No.: 2648944-96-9
Cat. No.: VC11532496
Molecular Formula: C8H8Cl3N
Molecular Weight: 224.5 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2648944-96-9 |
---|---|
Molecular Formula | C8H8Cl3N |
Molecular Weight | 224.5 g/mol |
IUPAC Name | 4,5-dichloro-2,3-dihydro-1H-isoindole;hydrochloride |
Standard InChI | InChI=1S/C8H7Cl2N.ClH/c9-7-2-1-5-3-11-4-6(5)8(7)10;/h1-2,11H,3-4H2;1H |
Standard InChI Key | WOTUPWQJAJJDJF-UHFFFAOYSA-N |
Canonical SMILES | C1C2=C(CN1)C(=C(C=C2)Cl)Cl.Cl |
Introduction
Structural and Physicochemical Properties
The compound’s structure consists of a 2,3-dihydro-1H-isoindole core, where the aromatic ring is partially saturated, reducing planarity and altering electronic properties compared to fully aromatic analogs. The chlorine atoms at positions 4 and 5 introduce steric hindrance and electron-deficient characteristics, influencing reactivity and intermolecular interactions. Key physicochemical properties include:
Property | Value |
---|---|
Molecular Formula | C₈H₈Cl₃N |
Molecular Weight | 224.5 g/mol |
IUPAC Name | 4,5-dichloro-2,3-dihydro-1H-isoindole; hydrochloride |
Canonical SMILES | C1C2=C(CN1)C(=C(C=C2)Cl)Cl.Cl |
Purity | ≥95% |
The hydrochloride salt enhances solubility in polar solvents, facilitating its use in aqueous reaction conditions. X-ray crystallography of related isoindole derivatives reveals a puckered bicyclic structure, with the chlorine atoms adopting axial positions to minimize steric clashes.
Synthesis and Optimization
Synthetic Routes
The synthesis of 4,5-dichloro-2,3-dihydro-1H-isoindole hydrochloride typically involves a multi-step sequence starting from commercially available isoindole precursors. A common approach includes:
-
Chlorination of Isoindoline:
Electrophilic chlorination using reagents such as sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS) introduces chlorine atoms at the 4- and 5-positions. Reaction conditions (temperature, solvent, stoichiometry) critically influence regioselectivity and yield. -
Hydrochloride Salt Formation:
The free base is treated with hydrochloric acid (HCl) in a polar aprotic solvent (e.g., diethyl ether or dichloromethane) to precipitate the hydrochloride salt.
Table 1: Representative Chlorination Conditions
Starting Material | Reagent | Solvent | Temperature | Yield (%) |
---|---|---|---|---|
2,3-Dihydro-1H-isoindole | SO₂Cl₂ | DCM | 0–5°C | 68 |
2,3-Dihydro-1H-isoindole | NCS | Acetonitrile | 25°C | 72 |
Purification and Characterization
Crude product purification employs recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent). Purity is verified via high-performance liquid chromatography (HPLC), while structural confirmation relies on nuclear magnetic resonance (NMR) and mass spectrometry (MS).
Biological Activities and Mechanisms
Isoindole derivatives exhibit diverse biological activities, with chlorine substitution often enhancing metabolic stability and target binding.
Table 2: Kinase Inhibition Data for Analogous Compounds
Kinase Target | IC₅₀ (nM) | Selectivity Index |
---|---|---|
EGFR (Epidermal Growth Factor Receptor) | 12.3 | >100 |
VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2) | 8.7 | 85 |
Antimicrobial Activity
Chlorine atoms enhance membrane permeability, enabling disruption of bacterial cell walls. Preliminary studies indicate moderate activity against Gram-positive pathogens (MIC = 16–32 µg/mL).
Central Nervous System (CNS) Effects
The dihydroisoindole core mimics neurotransmitter structures, enabling interactions with GABAₐ and serotonin receptors. Rodent models suggest anxiolytic effects at doses of 10–20 mg/kg.
Precaution | Recommendation |
---|---|
Personal Protective Equipment (PPE) | Nitrile gloves, goggles, lab coat |
Ventilation | Fume hood or well-ventilated area |
Storage | Airtight container, 2–8°C |
Disposal | Incineration or hazardous waste facilities |
Acute toxicity studies in rats report an LD₅₀ of 320 mg/kg (oral), underscoring the need for stringent safety measures.
Comparative Analysis with Related Compounds
Chlorine substitution at the 4,5-positions confers distinct advantages over other halogenated isoindoles:
Feature | 4,5-Dichloro Derivative | 5-Fluoro Analog |
---|---|---|
Metabolic Stability | High (t₁/₂ = 6.5 h) | Moderate (t₁/₂ = 3.2 h) |
LogP (Lipophilicity) | 2.8 | 1.9 |
Kinase Inhibition Potency | IC₅₀ = 8.7 nM | IC₅₀ = 23.1 nM |
The electron-withdrawing effect of chlorine enhances binding to electron-rich enzyme pockets, outperforming fluorine in target engagement.
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